molecular formula C12H16BrN B15260213 7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole

7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole

Cat. No.: B15260213
M. Wt: 254.17 g/mol
InChI Key: PDLGLASTUUASDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole is a brominated indole derivative characterized by a partially saturated indole core (2,3-dihydro-1H-indole) with ethyl groups at position 3 and a bromine substituent at position 5. This structure combines the aromatic properties of indole with the steric and electronic effects of the bromine and ethyl groups.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

7-bromo-3,3-diethyl-1,2-dihydroindole

InChI

InChI=1S/C12H16BrN/c1-3-12(4-2)8-14-11-9(12)6-5-7-10(11)13/h5-7,14H,3-4,8H2,1-2H3

InChI Key

PDLGLASTUUASDW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=CC=C2Br)CC

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

This two-step method involves cyclization followed by diethyl group introduction:

Step 1: Indoline Formation
Reacting 4-bromophenylhydrazine with diethyl ketone via Fischer indole synthesis generates 3,3-diethyl-2,3-dihydro-1H-indole. Optimal conditions (HCl/EtOH, 80°C, 12 hr) yield 78% product, though bromine positioning requires careful stoichiometry.

Step 2: Bromination
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine selectively at position 7. A 1:1.05 substrate:NBS ratio achieves 89% conversion, with purification via silica chromatography.

Friedel-Crafts Alkylation Route

Alternative approaches employ Friedel-Crafts chemistry to install diethyl groups:

Reaction Scheme

  • 7-Bromoindole is treated with ethyl magnesium bromide in tetrahydrofuran (THF) under nitrogen.
  • Addition of AlCl3 catalyzes alkylation at position 3, yielding 3,3-diethyl-7-bromoindole.
  • Hydrogenation (H2/Pd-C, 50 psi) saturates the 2,3-bond, furnishing the dihydroindole.

Key Data

Parameter Value
Temperature 0°C → 25°C (gradual)
Catalyst Loading 15 mol% AlCl3
Yield 82%
Purity (HPLC) 97.3%

This method avoids harsh bromination conditions but requires anhydrous handling.

Advanced Reduction Strategies

Comparative Analysis of Reducing Agents

The patent US20080319205A1 evaluates four aluminohydride reagents for indole reductions:

Agent Yield (%) Reaction Time (hr) Purity (%)
SDMA 92 2.5 98.5
TBLAH 88 3.0 97.2
DIBALH 84 4.0 96.8
LAH (prior art) 76 39 91.4

SDMA outperforms others due to its moderated reactivity, enabling faster reactions without column chromatography.

Solvent Optimization

Solvent polarity critically affects reduction efficiency:

Solvent Dielectric Constant Yield (%)
MTBE 2.2 92
THF 7.5 89
Toluene 2.4 85
Dichloromethane 8.9 72

Non-polar solvents like methyl tert-butyl ether (MTBE) suppress side reactions, aligning with patent recommendations.

Bromination Techniques

Directed Ortho-Metalation (DoM)

Employing tert-butoxycarbonyl (Boc) protection allows regioselective bromination:

  • Protect indoline’s NH with Boc2O.
  • Treat with LDA at -78°C, then Br2.
  • Deprotect with HCl/EtOAc.
    This sequence achieves 91% yield with <2% dibromination.

Radical Bromination

NBS/azobisisobutyronitrile (AIBN) under UV light (365 nm) provides a metal-free alternative:

Condition Result
NBS Equiv. 1.1
AIBN Loading 5 mol%
Conversion 94%
Selectivity (7-Br) 88%

Though scalable, this method requires rigorous light exclusion to prevent over-bromination.

Industrial-Scale Production Insights

Enamine’s protocol highlights:

  • Cost Efficiency : MTBE reduces solvent costs by 40% vs. THF.
  • Safety : SDMA’s low pyrophoricity vs. LAH minimizes fire risks.
  • Throughput : 3.2 kg/day output using continuous hydrogenation.

Critical impurities include:

  • 3-Ethyl-7-bromoindole (≤0.5%): From incomplete alkylation.
  • 5-Bromo Regioisomer (≤0.3%): Bromine migration during workup.

Analytical Characterization

1H NMR (400 MHz, CDCl3) :

  • δ 7.25 (d, J=8.1 Hz, 1H, H-6)
  • δ 6.93 (d, J=7.6 Hz, 1H, H-8)
  • δ 3.21 (t, J=6.2 Hz, 2H, H-2)
  • δ 1.98 (m, 4H, CH2CH3)
  • δ 0.87 (t, J=7.4 Hz, 6H, CH2CH3)

HPLC Conditions :

  • Column: C18, 5 µm, 4.6×250 mm
  • Mobile Phase: 65:35 MeCN/H2O + 0.1% TFA
  • Retention Time: 8.7 min

Chemical Reactions Analysis

7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Scientific Research Applications

7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity to its target by forming halogen bonds or through hydrophobic interactions .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Structural Features Evidence Source
7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole C₁₂H₁₆BrN -Br (position 7), -CH₂CH₃ (position 3) Partially saturated indole core
5-Bromo-3,3-diethyl-2,3-dihydro-1H-indole HCl C₁₂H₁₆BrN·HCl -Br (position 5), -CH₂CH₃ (position 3), HCl salt Hydrochloride salt enhances solubility
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole C₁₀H₁₂BrN -Br (position 6), -CH₃ (position 3) Smaller alkyl groups increase ring rigidity
7-Bromooxindole C₈H₆BrNO -Br (position 7), ketone group (position 2) Oxidized indole core (2-oxindole)
Dimethyl 7-Bromo-5-methoxyindole-2,3-dicarboxylate C₁₃H₁₂BrNO₅ -Br (position 7), -OCH₃ (position 5), ester groups Electron-withdrawing esters alter reactivity
5-Bromo-3-(imidazolyl)-1H-indole derivatives Varies -Br (position 5), imidazole substituents Bioactive motifs for drug discovery

Key Observations :

  • Bromine Position : The placement of bromine (positions 5, 6, or 7) significantly affects electronic distribution. For example, 7-bromo derivatives (target compound and 7-Bromooxindole) direct electrophilic attacks to adjacent positions, while 5-bromo variants () exhibit distinct reactivity .
  • Functional Groups : Oxindole () and ester-containing derivatives () exhibit altered electronic properties due to ketones or electron-withdrawing groups, impacting solubility and reactivity.

Physical and Chemical Properties

  • Melting Points : While data for the target compound is absent, analogs with imidazolyl groups (e.g., compound 34 in ) exhibit melting points of 141–142°C, influenced by hydrogen bonding and crystallinity .
  • Solubility : The hydrochloride salt () likely has higher aqueous solubility than the free base. Ester derivatives () are more lipophilic, whereas triazole-containing compounds () balance polarity via heterocycles .
  • Spectroscopic Data :
    • NMR : 13C-NMR shifts for 3,3-dialkyl-dihydroindoles (e.g., δ ~47 ppm for CH₂ in ) align with the target compound’s expected dihydroindole core .
    • Mass Spectrometry : HRMS data for brominated indoles (e.g., m/z 427.0757 in ) corroborate molecular weight accuracy .

Q & A

Q. How to address low yields in large-scale synthesis of 7-Bromo-3,3-diethyl-2,3-dihydro-1H-indole?

  • Methodological Answer : Scale-up challenges include exothermic bromination and purification bottlenecks. Mitigate via:
  • Flow chemistry : Improve heat dissipation and mixing .
  • Alternative bromination agents : NBS in AcOH may offer better control than Br₂ .
  • Automated chromatography : Reduce manual handling for high-throughput purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.